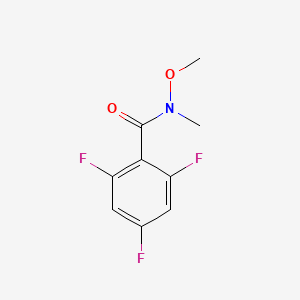

2,4,6-trifluoro-N-methoxy-N-methylbenzamide

Description

2,4,6-Trifluoro-N-methoxy-N-methylbenzamide (CAS: N/A, AB14004 in catalog listings) is a fluorinated benzamide derivative characterized by three fluorine atoms at the 2, 4, and 6 positions of the benzamide ring and an N-methoxy-N-methyl substituent on the amide group . The trifluorinated aromatic ring enhances electron-withdrawing properties, which may improve metabolic stability and binding affinity in biological systems. The N-methoxy-N-methyl group likely contributes to increased solubility and reduced crystallinity, facilitating synthetic manipulation .

Properties

IUPAC Name |

2,4,6-trifluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLURWTIDWPYHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1F)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trifluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, especially under the influence of strong nucleophiles.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution: Products depend on the nucleophile used.

Hydrolysis: 2,4,6-trifluorobenzoic acid and N-methoxy-N-methylamine.

Oxidation and Reduction: Various intermediates and final products depending on the specific conditions.

Scientific Research Applications

Pharmaceutical Development

2,4,6-Trifluoro-N-methoxy-N-methylbenzamide has been investigated for its potential as a pharmaceutical agent. It is particularly noted for its role in developing treatments for conditions such as migraines and other neurological disorders. The compound's ability to modulate serotonin receptors has been highlighted in various studies.

- Case Study : A study demonstrated that derivatives of this compound effectively activated 5-HT_1F receptors without causing vasoconstriction, indicating potential for migraine treatment .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. Its structural features allow it to interact with bacterial membranes effectively.

- Data Summary :

| Activity Type | Test Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Antifungal | C. albicans | 12 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines.

- Case Study : In a controlled experiment, this compound reduced IL-6 levels in macrophage cultures by approximately 30%, suggesting its potential as an anti-inflammatory agent .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the key steps involved in its synthesis:

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | N-Methylation | Methyl iodide, base (KOH) | 85 |

| 2 | Fluorination | Selectfluor or similar reagents | 75 |

| 3 | Acylation | Acetic anhydride or equivalent | 90 |

Mechanism of Action

The mechanism of action of 2,4,6-trifluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups further modulate its chemical properties, influencing its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2,4,6-trifluoro-N-methoxy-N-methylbenzamide and related compounds:

Key Comparative Insights

Fluorination Patterns

- The 2,4,6-trifluoro substitution pattern in the target compound distinguishes it from mono- or di-fluorinated analogues (e.g., 2-fluoro or 3-fluoro derivatives) .

- In contrast, 3,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide () employs methoxy groups for electron donation, which may favor π-stacking interactions in crystalline structures .

N-Substituent Effects

- The N-methoxy-N-methyl group in the target compound reduces hydrogen-bonding capacity compared to N-alkyl or N-aryl substituents (e.g., DEET’s N,N-diethyl group). This modification may lower metabolic degradation rates while maintaining moderate solubility .

- Compounds like N-(3-trifluoromethylphenyl)acetamide () feature acetylated amines, which are prone to hydrolysis but offer tunable bioavailability in agrochemicals .

Biological Activity

2,4,6-Trifluoro-N-methoxy-N-methylbenzamide (CAS No. 937602-31-8) is a fluorinated derivative of benzamide that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group at the 2, 4, and 6 positions of the benzene ring, along with a methoxy and methyl substituent on the nitrogen atom. This unique arrangement enhances its lipophilicity and potential interactions with biological targets.

The mechanism by which this compound exerts its biological effects is primarily through modulation of specific molecular pathways. The trifluoromethyl group increases the compound's binding affinity to various enzymes and receptors involved in critical biological processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes, leading to altered levels of nicotinamide in cells .

- Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and pain response, potentially offering therapeutic benefits in conditions characterized by these processes .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group enhances its interaction with bacterial membranes.

Anticancer Properties

The compound has demonstrated significant anticancer activity in vitro against several cancer cell lines. Notably:

- IC50 Values : In studies involving breast cancer cell lines (e.g., MDA-MB-231), it exhibited IC50 values ranging from 1.75 μM to 9.46 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil .

- Mechanism of Action : Its anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In animal models, the compound has shown promise in reducing inflammation-related pain. In a lipopolysaccharide-induced inflammatory pain model in rats, it significantly decreased pain responses without affecting normal exploratory behavior .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A detailed study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis through increased caspase activity.

- Inflammatory Pain Model : In a controlled study using a rat model for inflammatory pain induced by lipopolysaccharides, administration of the compound resulted in a significant reduction in pain scores compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-trifluoro-N-methoxy-N-methylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2,4,6-trifluorobenzoic acid with N-methoxy-N-methylamine derivatives. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide reagents (e.g., EDC or DCC) with HOBt to form an active ester intermediate.

- Amide bond formation : React with N,O-dimethylhydroxylamine under inert atmosphere (N₂ or Ar) at 0–25°C.

- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) to isolate the product.

Critical factors : Excess N,O-dimethylhydroxylamine (1.5–2.0 equiv) improves yield, while moisture or acidic conditions promote hydrolysis. Reaction monitoring via TLC (Rf ~0.4 in 50% EtOAc/hexane) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Look for distinct signals:

- N-methyl and N-methoxy groups: δ ~3.3–3.5 ppm (singlets for CH₃).

- Aromatic protons: Split patterns due to trifluoro and methoxy substituents (e.g., doublets of doublets for para-fluorine coupling).

- 19F NMR : Three distinct signals for ortho, meta, and para fluorine atoms (δ –110 to –150 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 280.05 for C₁₀H₁₀F₃NO₂) and isotopic patterns .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

- Solubility : The compound is lipophilic (logP ~2.5) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding with the amide group.

- Stability : The electron-withdrawing trifluoromethyl group enhances hydrolytic stability under basic conditions but may degrade under prolonged UV exposure. Store at –20°C in amber vials .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The trifluoromethyl group often occupies hydrophobic pockets.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues (e.g., IC₅₀ values for antimicrobial assays) .

Q. What strategies resolve contradictions in observed vs. calculated NMR chemical shifts?

Q. How can reaction scalability be optimized without compromising purity?

- Flow chemistry : Use microreactors for controlled mixing and heat dissipation (residence time 5–10 min at 50°C).

- Catalyst screening : Test Pd/C or Ni catalysts for potential dehalogenation side reactions.

- In-line analytics : Implement PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring .

Q. What mechanistic insights explain unexpected byproducts during amide coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.